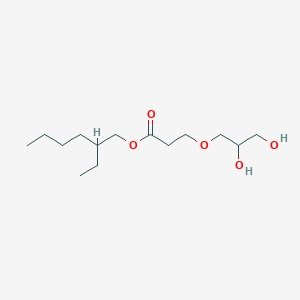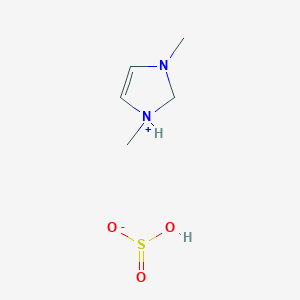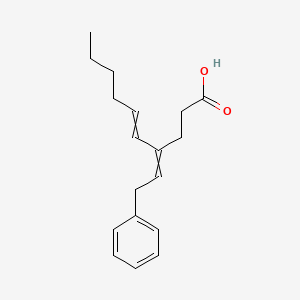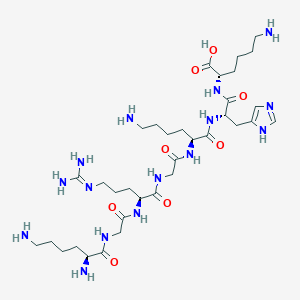![molecular formula C15H12N4O2S B14181464 (2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone] CAS No. 846546-56-3](/img/structure/B14181464.png)
(2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a central imidazolidine-2-thione ring substituted with two 4-pyridinylcarbonyl groups. The presence of both nitrogen and sulfur atoms in its structure contributes to its distinctive chemical behavior and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione typically involves the reaction of imidazolidine-2-thione with 4-pyridinecarboxylic acid or its derivatives. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkages . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Substitution: The pyridinyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The nitrogen atoms in the pyridinyl groups can coordinate with metal ions to form complex structures.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Coordination: Metal salts like copper(I) iodide (CuI) are used to form coordination complexes.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives.
Coordination: Metal-ligand complexes with unique structural and luminescent properties.
科学研究应用
1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione has diverse applications in scientific research:
作用机制
The mechanism of action of 1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione is primarily attributed to its ability to coordinate with metal ions and form stable complexes. These complexes can exhibit unique electronic and luminescent properties due to ligand-to-ligand charge transfer and metal-ligand interactions . The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to disruption of cellular processes .
相似化合物的比较
Similar Compounds
Imidazolidine-2-thione: Shares the core structure but lacks the pyridinylcarbonyl groups.
Imidazole-2-thione: Similar sulfur-containing heterocycle with different substitution patterns.
Thiazolidine derivatives: Contain a sulfur atom in a five-membered ring but differ in the position of the nitrogen atom.
Uniqueness
1,3-Bis(4-pyridinylcarbonyl)imidazolidine-2-thione is unique due to the presence of both pyridinylcarbonyl groups, which enhance its ability to form coordination complexes and exhibit distinct electronic properties. This makes it particularly valuable in the development of advanced materials and catalysts .
属性
CAS 编号 |
846546-56-3 |
|---|---|
分子式 |
C15H12N4O2S |
分子量 |
312.3 g/mol |
IUPAC 名称 |
[3-(pyridine-4-carbonyl)-2-sulfanylideneimidazolidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C15H12N4O2S/c20-13(11-1-5-16-6-2-11)18-9-10-19(15(18)22)14(21)12-3-7-17-8-4-12/h1-8H,9-10H2 |
InChI 键 |
KNTWWOSEZNILLF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=S)N1C(=O)C2=CC=NC=C2)C(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)

![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)


![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)


![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B14181432.png)

